molecular formula C14H20N2O4S B1328643 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane CAS No. 942474-69-3

1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane

Cat. No.: B1328643
CAS No.: 942474-69-3
M. Wt: 312.39 g/mol
InChI Key: JDRRUTBBJKEUHO-UHFFFAOYSA-N
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Description

1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane is a chemical compound with the molecular formula C14H20N2O4S. It is known for its unique structure, which includes an azepane ring substituted with an ethylsulfonyl and a nitro group on a phenyl ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane typically involves multiple steps, starting with the preparation of the substituted benzene ring. The key steps include:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

1-[4-(Ethylsulphonyl)-2-nitrophenyl]azepane can be compared with other similar compounds, such as:

    1-[4-(Methylsulfonyl)-2-nitrophenyl]azepane: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    1-[4-(Ethylsulfonyl)-2-aminophenyl]azepane: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(4-ethylsulfonyl-2-nitrophenyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-2-21(19,20)12-7-8-13(14(11-12)16(17)18)15-9-5-3-4-6-10-15/h7-8,11H,2-6,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRRUTBBJKEUHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=C(C=C1)N2CCCCCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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